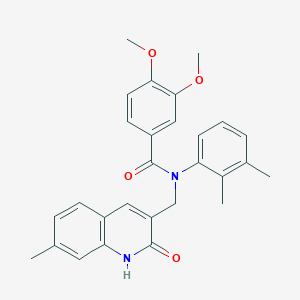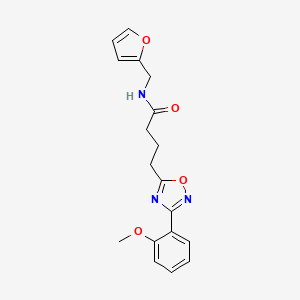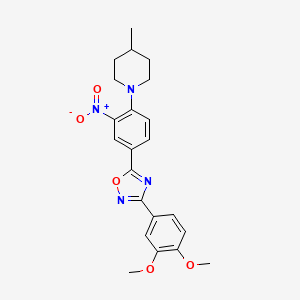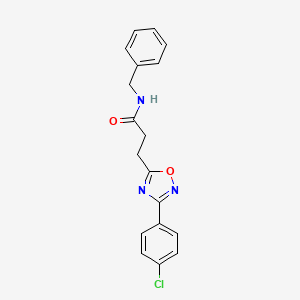
N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide, commonly known as BBP, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BBP is a white solid that is soluble in organic solvents and has a molecular weight of 461.42 g/mol.
Mécanisme D'action
The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, BBP has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, BBP has been shown to inhibit histone deacetylase by binding to the zinc ion in the active site of the enzyme and preventing the deacetylation of histone proteins.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and cytotoxicity against cancer cells. However, the specific effects of BBP on human health are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BBP is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the biochemical pathways involved in various diseases and physiological processes. However, the cytotoxicity of BBP against cancer cells may limit its use in certain lab experiments, as it could interfere with cell viability and growth.
Orientations Futures
There are several potential future directions for research on BBP. One area of interest is the development of BBP-based anticancer drugs, as BBP has demonstrated cytotoxicity against cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of BBP and its effects on human health. Finally, BBP could be used as a building block for the synthesis of novel sulfonamide compounds with potential applications in various fields.
Méthodes De Synthèse
BBP can be synthesized through a multistep process that involves the reaction of benzylamine with 4-bromo-2-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with piperidine-2,6-dione. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
BBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and acetylcholinesterase. Furthermore, BBP has demonstrated cytotoxicity against cancer cell lines, making it a potential candidate for anticancer drug development.
Propriétés
IUPAC Name |
N-benzyl-4-bromo-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-18-9-11-19(12-10-18)27(25,26)23(15-17-7-3-1-4-8-17)16-20(24)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTGOXFAPSSFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)





![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)